molecular formula C15H18N2O2 B7814726 2-(cyclohexylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid

2-(cyclohexylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B7814726
M. Wt: 258.32 g/mol
InChI Key: LWZQTGIZMMRHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a cyclohexylmethyl group attached to the benzodiazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylmethylamine with o-phenylenediamine in the presence of a suitable catalyst can lead to the formation of the benzodiazole ring. Subsequent carboxylation of the benzodiazole intermediate can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-(Cyclohexylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as thermal stability and mechanical strength.

Biology

    Biochemical Studies: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Drug Development: Its structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Medicine

    Pharmacology: The compound can be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of various industrial chemicals.

    Agriculture: It can be explored for its potential use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethyl)-1H-1,3-benzodiazole-4-carboxylic acid
  • 2-(Cyclohexylmethyl)-1H-1,3-benzodiazole-6-carboxylic acid
  • 2-(Cyclohexylmethyl)-1H-1,3-benzodiazole-7-carboxylic acid

Comparison

Compared to its similar compounds, 2-(cyclohexylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the benzodiazole ring. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and overall properties. For example, the 5-carboxylic acid derivative may exhibit different binding affinities to enzymes or receptors compared to the 4-, 6-, or 7-carboxylic acid derivatives, leading to variations in their pharmacological effects and applications.

Properties

IUPAC Name

2-(cyclohexylmethyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZQTGIZMMRHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.